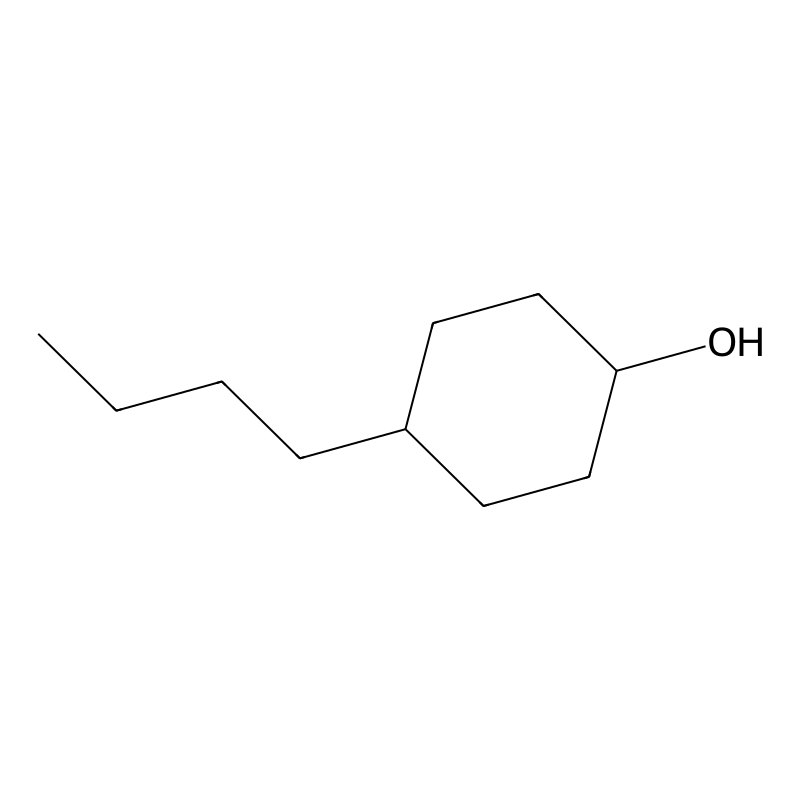

4-Butylcyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Treatment for Sensitive Skin

Scientific Field: Dermatology

Summary of the Application: 4-t-butylcyclohexanol is used in skincare products to treat sensitive skin.

Methods of Application or Experimental Procedures: In vitro, 4-t-butylcyclohexanol was analyzed for its potential to decrease the release of PGE2 and activation of NFjB and to inhibit TRPV1 activation or the release of neuronal CGRP.

Results or Outcomes: In vitro, 4-t-butylcyclohexanol significantly reduced TRPV1 activation.

4-Butylcyclohexanol, also known as 4-tert-butylcyclohexanol, is an organic compound with the molecular formula and a molecular weight of approximately 156.27 g/mol. It is characterized by a cyclohexane ring with a tert-butyl group attached at the fourth position. The compound appears as a white powder or granules and has a melting point range of 62-70 °C and a boiling point of 110-115 °C at reduced pressure (15 mm Hg) . Its solubility in water is low (<1 g/L at 20 °C), but it is soluble in organic solvents such as methanol .

The compound exhibits a distinctive woody, musty odor, reminiscent of patchouli, camphor, and mint . Its chemical structure allows for the existence of two stereoisomers: cis and trans forms, which differ in the spatial arrangement of the tert-butyl group relative to the hydroxyl group.

- Oxidation: The alcohol can be oxidized to form 4-butylcyclohexanone. This reaction can be performed using oxidizing agents such as chromic acid or sodium dichromate.

- Reduction: Conversely, 4-butylcyclohexanone can be reduced back to 4-butylcyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride .

- Hydrogenation: The compound can also be synthesized through the hydrogenation of 4-tert-butylcyclohexanone, which involves adding hydrogen gas in the presence of a catalyst, typically yielding high selectivity for the cis isomer .

The synthesis of 4-butylcyclohexanol can be accomplished through several methods:

- Tert-Butylation: The compound can be synthesized via tert-butylation of phenol with isobutylene in the presence of aluminum trichloride as a catalyst .

- Hydrogenation: As mentioned earlier, hydrogenation of 4-tert-butylcyclohexanone using catalysts such as ruthenium aminophosphine complexes leads to high yields of cis-4-butylcyclohexanol .

- Reduction: The reduction of 4-tert-butylcyclohexanone using sodium borohydride is another method to obtain this compound .

4-Butylcyclohexanol has several applications across various fields:

- Chemical Intermediate: It serves as an important intermediate in organic synthesis and can be used to produce various chemical compounds including complex coordination compounds .

- Fragrance Industry: Due to its unique odor profile, it is utilized in the fragrance industry as a scent component.

- Research: It is often used in laboratory studies involving stereochemistry and interconversion reactions between alcohols and ketones .

Studies involving interaction mechanisms of 4-butylcyclohexanol focus on its behavior in oxidation-reduction processes. For instance, when subjected to oxidation, it converts to its corresponding ketone (4-butylcyclohexanone), which can then be reduced back to the alcohol form under specific conditions. These interactions are crucial for understanding its reactivity and potential applications in synthetic chemistry.

Several compounds share structural similarities with 4-butylcyclohexanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylcyclohexanol | C7H14O | Smaller alkyl group; less steric hindrance |

| Cyclohexanol | C6H12O | No bulky substituent; simpler structure |

| 1-Hydroxy-2-methylcyclopentane | C7H14O | Different ring structure; more reactive |

| 1-Octanol | C8H18O | Longer carbon chain; different properties |

While these compounds share similar functional groups or ring structures, 4-butylcyclohexanol's unique tert-butyl group imparts distinct steric effects and reactivity patterns not observed in simpler analogs.